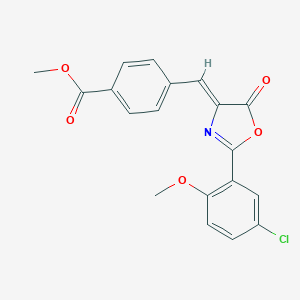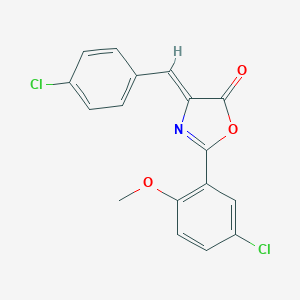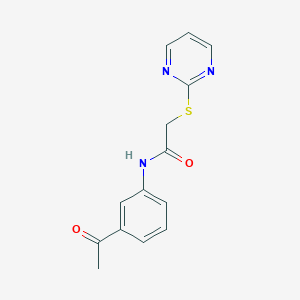
N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide, also known as APYSA, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
作用機序
The mechanism of action of N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth. In inflammation, N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in the production of pro-inflammatory cytokines. Inhibition of NF-κB can lead to the suppression of inflammation.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has been reported to induce apoptosis, inhibit cell cycle progression, and inhibit angiogenesis. Inflammation is also a key factor in many diseases, and N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has been shown to have neuroprotective effects by inhibiting oxidative stress and reducing inflammation in the brain.
実験室実験の利点と制限
N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has several advantages for lab experiments, including its high yield and purity, as well as its potential therapeutic applications in various diseases. However, there are also some limitations to its use in lab experiments. For example, the mechanism of action of N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is not fully understood, which can make it difficult to interpret experimental results. Additionally, N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide may have off-target effects that could complicate experimental results.
将来の方向性
There are several potential future directions for research on N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide. One area of interest is the development of N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide analogs with improved potency and selectivity. Another potential direction is the investigation of the use of N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide and its potential applications in various diseases.
Conclusion
In conclusion, N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a novel compound with potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegeneration. Its synthesis method has been reported to have a high yield and purity, and it has been shown to have various biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are also several potential future directions for research on N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide.
合成法
The synthesis of N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide involves the reaction of 3-acetylphenol with pyrimidine-2-thiol in the presence of a base such as potassium carbonate. The resulting product is then acetylated with acetic anhydride to yield N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide. This method has been reported to have a high yield and purity, making it suitable for large-scale production.
科学的研究の応用
N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegeneration. In cancer research, N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is also a key factor in many diseases, and N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide |
|---|---|
分子式 |
C14H13N3O2S |
分子量 |
287.34 g/mol |
IUPAC名 |
N-(3-acetylphenyl)-2-pyrimidin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C14H13N3O2S/c1-10(18)11-4-2-5-12(8-11)17-13(19)9-20-14-15-6-3-7-16-14/h2-8H,9H2,1H3,(H,17,19) |
InChIキー |
TYPJGWNNHGTRCD-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=CC=N2 |
正規SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-fluorophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B299163.png)
![2-(3-{(E)-[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B299164.png)
![(5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B299166.png)
![2-{3-[(E)-(6-hydroxy-4-oxo-2-sulfanylpyrimidin-5(4H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299167.png)
![2-{3-[(1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299169.png)
![2-{3-[(1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299171.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299172.png)
![2-{3-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299174.png)
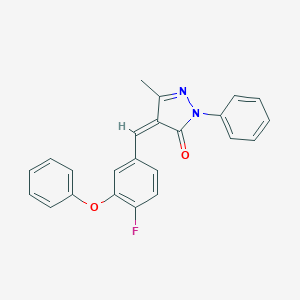
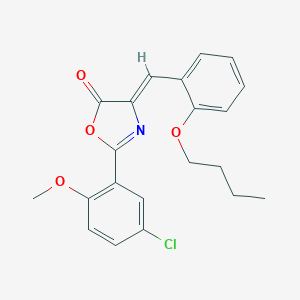
![4-[4-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B299182.png)
